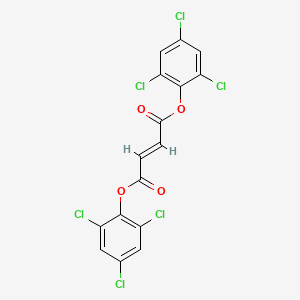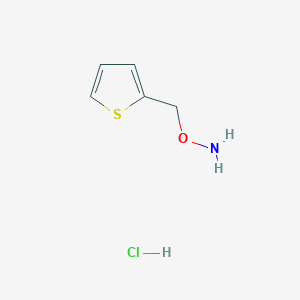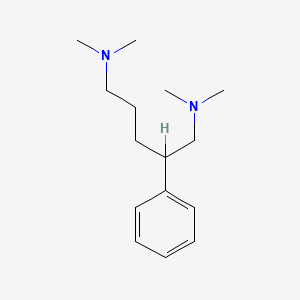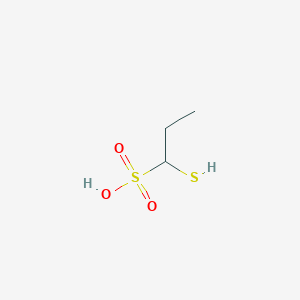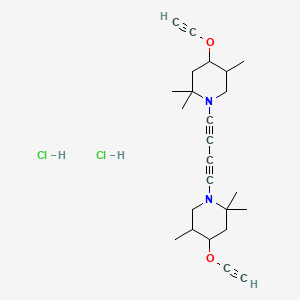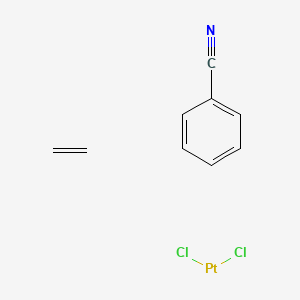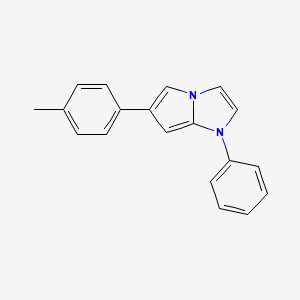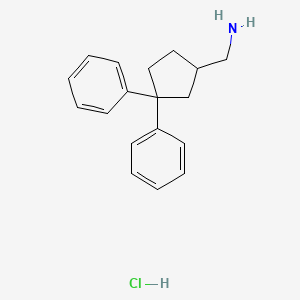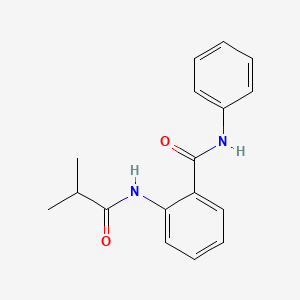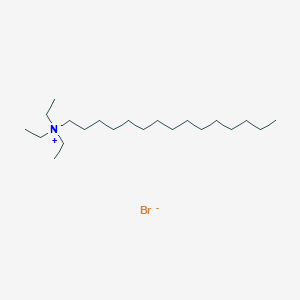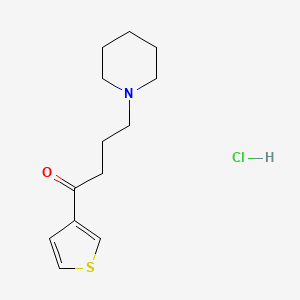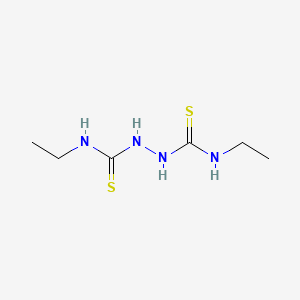
ethyl (E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodec-2-enoate is a fluorinated ester compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodec-2-enoate typically involves the esterification of a fluorinated carboxylic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodec-2-enoate can undergo various chemical reactions, including:
Substitution: Fluorinated esters can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Fluorinated carboxylic acid and ethanol.
Reduction: Fluorinated alcohol.
Substitution: Fluorinated derivatives with new functional groups.
Scientific Research Applications
Ethyl (E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodec-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance.
Mechanism of Action
The mechanism by which ethyl (E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodec-2-enoate exerts its effects involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially altering their activity and stability . Additionally, the ester group can undergo hydrolysis, releasing the active fluorinated carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Ethyl eicosapentaenoic acid: An ester used in medical applications.
Methyl tert-butyl ether: A compound used as a gasoline additive.
Uniqueness
Ethyl (E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodec-2-enoate is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring durable and stable compounds .
Properties
CAS No. |
37759-80-1 |
|---|---|
Molecular Formula |
C12H7F15O2 |
Molecular Weight |
468.16 g/mol |
IUPAC Name |
ethyl (E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodec-2-enoate |
InChI |
InChI=1S/C12H7F15O2/c1-2-29-5(28)3-4-6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h3-4H,2H2,1H3/b4-3+ |
InChI Key |
ZYANAGKZDBNVOF-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCOC(=O)C=CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


